molecular formula C6H3F3N2O B1453926 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone CAS No. 1342264-46-3

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone

Cat. No.: B1453926
CAS No.: 1342264-46-3
M. Wt: 176.1 g/mol
InChI Key: FBMJOOWQTUARLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to influence its reactivity and interaction with biological molecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzyme or protein involved and the context of the biochemical reaction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function. The trifluoromethyl group of the compound plays a significant role in its binding interactions, influencing its affinity and specificity for target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular responses, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These effects are crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with enzymes and cofactors that play a role in its metabolism The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biological effects. These factors are important for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone typically involves the reaction of pyrimidine derivatives with trifluoroacetylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethanone
  • 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethanone
  • 2,2,2-Trifluoro-1-(pyrimidin-6-yl)ethanone

Uniqueness: 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. The position of the trifluoromethyl group can significantly affect the compound’s chemical and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2,2,2-trifluoro-1-pyrimidin-5-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMJOOWQTUARLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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